N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Description
The compound N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted with a sulfur-linked ethyl group bearing an amide moiety (3-chloro-4-methylphenyl) and a benzamide group with a trifluoromethyl substituent. This structure combines key pharmacophoric elements:
- 1,3,4-Thiadiazole ring: Known for metabolic stability and diverse bioactivity .
- Trifluoromethyl group: Enhances lipophilicity and binding affinity via halogen bonding .
- Amide linkages: Improve solubility and facilitate hydrogen bonding with biological targets .
While direct studies on this compound are absent in the provided evidence, its structural analogs (e.g., thiadiazoles, benzamides, and thiazolidinones) are extensively explored for antimicrobial, anticancer, and antioxidant applications .
Properties
IUPAC Name |
N-[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N4O2S2/c1-10-6-7-11(8-14(10)20)24-15(28)9-30-18-27-26-17(31-18)25-16(29)12-4-2-3-5-13(12)19(21,22)23/h2-8H,9H2,1H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESJGBKTCXGUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.
Overview of Thiadiazole Derivatives
The 1,3,4-thiadiazole ring is known for its diverse biological activities. Compounds containing this moiety have been shown to exhibit properties such as:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antiviral
- Analgesic
The incorporation of various substituents can enhance these activities, making thiadiazole derivatives a focal point in medicinal chemistry .
Anticancer Properties
Recent studies have demonstrated that thiadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | |
| Compound B | HepG2 | 15.0 | |
| N-(5... | MCF-7 | TBD | Current Study |
The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades involved in tumor growth.
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32.6 | Moderate |
| Escherichia coli | 47.5 | Significant |
| Candida albicans | 62.5 | Moderate |
These results indicate that the compound could be a candidate for developing new antibacterial agents, especially against resistant strains .
Case Studies
- In Vitro Studies : A study evaluated various thiadiazole derivatives in vitro against MCF-7 and HepG2 cells using the MTT assay. The results indicated that modifications at the thiadiazole position significantly enhanced cytotoxicity .
- Antimicrobial Screening : Another research project screened several derivatives for antimicrobial activity against a panel of bacterial and fungal strains. The findings revealed that specific substitutions at the amine position dramatically increased efficacy against E. coli and S. aureus .
Scientific Research Applications
The compound "N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide" combines structural elements from thiadiazoles and benzamides, which individually possess a range of biological activities .
1,3,4-Thiadiazoles: A wide array of biological activities are exhibited by the 1,3,4-thiadiazole moiety, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties . Numerous modifications of the 1,3,4-thiadiazole structure have resulted in good potency as anticonvulsant agents, which are highly effective and have less toxicity . The 1,3,4-thiadiazole ring is an important scaffold known to be associated with several biological activities including antimicrobial, antituberculosis, antiviral, analgesic, antidepressant and anxiolytic, antihypertensive, anti-convulsant, anti-inflammatory, local anesthetic and kinesin inhibitors .
Benzamides: Benzamide compounds with N-thiazole replacements can be used as plant growth regulators to improve product performance . They can promote cell division and differentiation, with better growth-promoting and volume-increasing performance compared to diethyl aminoethyl hexanoate and multiple sodium nitrate . These compounds may also possess bacteriostatic effects and can increase grape yield and improve quality .
Potential Applications
Given the presence of both thiadiazole and benzamide fragments, "this compound" may have applications as an anti-epileptic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Structural Diversity: The target compound’s trifluoromethylbenzamide group distinguishes it from analogs like 8a (pyridine fusion) and 4.1 (trichloroethyl-acetamide). The chloro-methylphenyl substituent may enhance target specificity compared to simpler aryl groups .
Synthesis Pathways: The target compound likely requires multi-step synthesis, starting with thiosemicarbazide cyclization (as in ) followed by alkylation or amidation. This contrasts with 8a, synthesized via enaminone reactions , or 9, derived from Schiff base reductions .
Biological Activity Predictions: The trifluoromethyl group may enhance anticancer activity compared to nitrobenzylidene (compound 7) due to improved membrane permeability .
Research Findings and Implications
- Antimicrobial Potential: Thiadiazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl, nitro) show enhanced activity against Gram-positive bacteria . The target compound’s chloro-methylphenyl group may further broaden its spectrum.
- Anticancer Prospects : Analogous compounds (e.g., 7 , 10 ) inhibit cancer cell growth via topoisomerase or kinase modulation. The trifluoromethyl group could improve binding to hydrophobic enzyme pockets .
- Synthetic Challenges : The compound’s complexity may necessitate optimization of cyclization and amidation steps to avoid side products, as seen in the synthesis of 4.1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
